but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18832056
InChI: InChI=1S/C24H27ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h5-6,10-12,14,16H,3-4,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)
SMILES:
Molecular Formula: C32H35ClFN5O11
Molecular Weight: 720.1 g/mol

but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide

CAS No.:

Cat. No.: VC18832056

Molecular Formula: C32H35ClFN5O11

Molecular Weight: 720.1 g/mol

* For research use only. Not for human or veterinary use.

but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide -

Specification

Molecular Formula C32H35ClFN5O11
Molecular Weight 720.1 g/mol
IUPAC Name but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide
Standard InChI InChI=1S/C24H27ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h5-6,10-12,14,16H,3-4,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)
Standard InChI Key WSWGLYVYONDLQD-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition

The compound consists of afatinib, a quinazoline derivative, in a 1:2 molar ratio with but-2-enedioic acid (maleic acid). The molecular formula of afatinib dimaleate is C32H33ClFN5O11\text{C}_{32}\text{H}_{33}\text{ClFN}_5\text{O}_{11}, with a molecular weight of 718.08 g/mol . The base molecule, afatinib, features a 4-anilinoquinazoline core substituted with a tetrahydrofuran-3-yloxy group and a dimethylaminobutanamide side chain .

Stereochemistry

Afatinib contains a single chiral center at the tetrahydrofuran-3-yloxy substituent, with the (S)-enantiomer being the pharmacologically active form . The maleic acid counterion enhances solubility and bioavailability, critical for oral administration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC32H33ClFN5O11\text{C}_{32}\text{H}_{33}\text{ClFN}_5\text{O}_{11}
Molecular Weight718.08 g/mol
CAS Number850140-73-7
SolubilityFreely soluble in aqueous acidic media

Mechanism of Action

Irreversible EGFR Inhibition

Afatinib covalently binds to EGFR (ErbB1), HER2 (ErbB2), and ErbB4 through a Michael addition reaction at cysteine-797 in the kinase domain . This irreversible inhibition blocks ATP binding, suppressing downstream signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) that drive tumor proliferation and survival .

Selectivity Profile

Pharmacokinetics and Metabolism

Absorption and Distribution

After oral administration, afatinib dimaleate achieves peak plasma concentrations within 2–5 hours. Bioavailability is approximately 92%, with steady-state concentrations reached within 8 days . The drug exhibits 95% plasma protein binding and a volume of distribution of 4,440 L .

Metabolism and Excretion

Afatinib undergoes minimal hepatic metabolism, primarily via cytochrome P450-independent pathways. The major metabolites result from oxidative defluorination and amide hydrolysis, none of which contribute significantly to pharmacological activity . Approximately 85% of the dose is excreted in feces (as unchanged drug) and 4% in urine .

Table 2: Pharmacokinetic Parameters

ParameterValueSource
TmaxT_{\text{max}}2–5 hours
t1/2t_{1/2}37 hours
AUC024\text{AUC}_{0-24}1,285 ng·h/mL

Clinical Efficacy in NSCLC

Subgroup Analyses

  • Brain Metastases: Patients with baseline brain metastases (33.6% of study population) achieved a median PFS of 10.5 months and ORR of 77.3% .

  • Uncommon EGFR Mutations: In tumors with exon 18 (G719X) or exon 21 (L861Q) mutations, median PFS was 10.7 months with an ORR of 83.3% .

Table 3: Efficacy Outcomes from Key Trials

TrialPopulationMedian PFS (Months)ORR (%)Median OS (Months)
LUX-Lung 3 Del19/L858R13.674.628.0
LUX-Lung 7 EGFRm+ NSCLC11.070.027.9
Real-World Brain Metastases10.577.330.4

Regulatory Status and Clinical Guidelines

Afatinib dimaleate is approved in >80 countries for:

  • First-line treatment of EGFRm+ metastatic NSCLC .

  • Squamous NSCLC progressing after platinum-based chemotherapy .
    The FDA granted approval in 2013 based on LUX-Lung 3 data .

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